molecular formula C11H22O2Si B8710692 4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol

4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol

Cat. No.: B8710692
M. Wt: 214.38 g/mol
InChI Key: VRSPJPYUHXNQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is an organic compound characterized by the presence of a cyclopentene ring substituted with a hydroxyl group and a t-butyldimethylsilyloxy group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol typically involves the protection of hydroxyl groups using t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds via the formation of a silyl ether, which is stable under a variety of conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopentane derivatives, ketones, aldehydes, and various substituted cyclopentene compounds.

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a protective group in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol involves its reactivity as a silyl ether. The t-butyldimethylsilyloxy group provides steric protection to the hydroxyl group, making it less reactive under certain conditions. This allows for selective reactions at other sites in the molecule. The compound can undergo nucleophilic attack, leading to the formation of pentavalent silicon intermediates, which are key to its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is unique due to its cyclopentene ring structure combined with the t-butyldimethylsilyloxy group. This combination provides distinct reactivity and stability, making it valuable in synthetic organic chemistry.

Properties

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol

InChI

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,9-10,12H,8H2,1-5H3

InChI Key

VRSPJPYUHXNQHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two hundred milligrams (0.78 mmol) of 3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene was dissolved in 1.0 milliliter of a methanol solution of 1 normal barium hydroxide, after which the resulting solution was heated under reflux for 15 minutes in an atmosphere of nitrogen. The methanol was then distilled off under reduced pressure, after which ethanol was added to precipitate a solid, which was filtered off. Ehtanol was then distilled off from the filtrate, after which the concentrated residue was extracted with ether after addition of water thereto. The resulting organic layer was then thoroughly washed in water, dried with anhydrous sodium sulfate and thereafter concentrated to obtain a crude product. The so obtained product was then separated by preparative thin-layer chromatography (silica gel 2mm, hexane:ethyl acetate = 4:1) to obtain 75 milligrams (0.35 mmol, 45%) of 3-t-butyldimethylsiloxy-5-hydroxycyclopent-1-ene.
Name
3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene
Quantity
0.78 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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